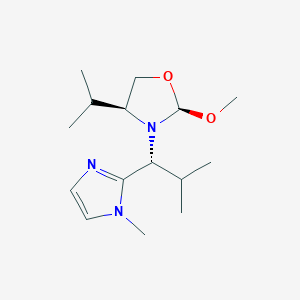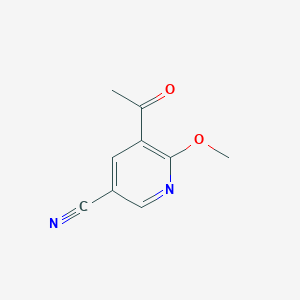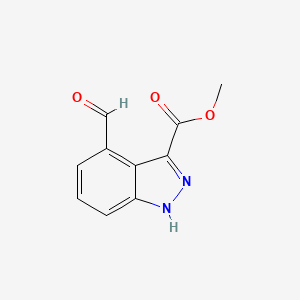
(2R,4S)-4-Isopropyl-2-methoxy-3-((R)-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is a complex organic compound that belongs to the oxazolidine class. Oxazolidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction may require specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
Medically, oxazolidines are explored for their potential as antimicrobial agents. The imidazole ring in this compound suggests possible applications in antifungal and antibacterial drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxazolidine ring may interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1H-imidazol-2-yl)propyl)oxazolidine
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-1-yl)propyl)oxazolidine
Uniqueness
The unique combination of the isopropyl group, methoxy group, and imidazole ring in (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine sets it apart from other oxazolidines. This specific arrangement of functional groups and stereochemistry may confer unique biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H27N3O2 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
(2R,4S)-2-methoxy-3-[(1R)-2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3/t12-,13-,15-/m1/s1 |
Clé InChI |
OXGOJMOGQXJKRM-UMVBOHGHSA-N |
SMILES isomérique |
CC(C)[C@H]1CO[C@H](N1[C@@H](C2=NC=CN2C)C(C)C)OC |
SMILES canonique |
CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)


![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)

![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)

